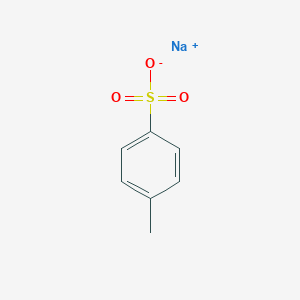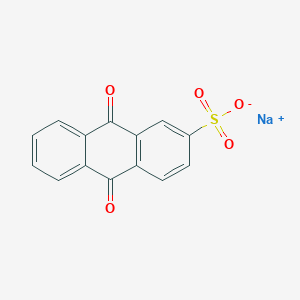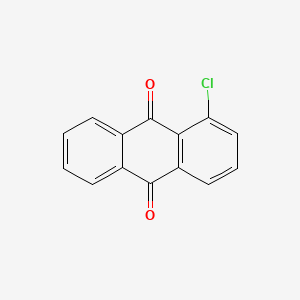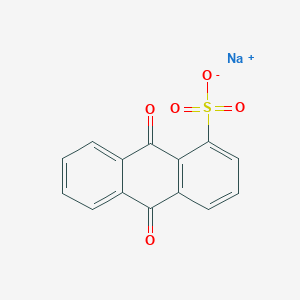
CID 12610
Descripción general
Descripción
CID 12610 is a useful research compound. Its molecular formula is C7H7NaO3S and its molecular weight is 194.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 12610 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 12610 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reversible Control of Protein Function : CID has been extensively used to dissect signal transductions and various cellular events, offering reversible control over protein function with precision and spatiotemporal resolution. It's a critical tool in understanding how proteins interact within the cell and how these interactions can be manipulated for various biological and therapeutic applications (Voss, Klewer, & Wu, 2015).
Development of Orthogonal and Reversible CID Systems : There has been significant progress in developing new, orthogonal CID systems that are more specific and versatile. These advancements extend the scope of CID techniques beyond traditional applications, allowing for more complex and targeted manipulation of biological systems (Keenan et al., 1998).
Gene Regulation and Editing : Engineered PROTAC-CID systems have been developed for inducible gene regulation and editing. These systems allow for fine-tuning gene expression at gradient levels and can be used for multiplex biological signals with different logic gating operations. They have potential applications in transient genome manipulation and in vivo gene activation (Ma et al., 2023).
Photocaged-Photocleavable Chemical Dimerizers : Advances in chemical dimerizers that can be activated and deactivated rapidly using light have enhanced the spatiotemporal control offered by CID. This allows researchers to probe dynamic biological processes with greater precision, such as controlling peroxisome transport and mitotic checkpoint signaling in living cells (Aonbangkhen et al., 2018).
Problem Solving in Cell Biology : CID has resolved numerous issues in cell biology, especially in understanding how small pools of signaling molecules generate a wide range of responses, known as the "signaling paradox". It has also led to technical advances that improve specificity in CID action and novel substrates allowing simultaneous manipulation of multiple systems (DeRose, Miyamoto, & Inoue, 2013).
Water Use Efficiency and Productivity in Agriculture : CID, specifically carbon isotope discrimination, has been used as a selection criterion for improving water use efficiency and productivity in crops like barley. This application demonstrates the potential of CID techniques beyond biomedical research, extending to agricultural and environmental sciences (Anyia et al., 2007).
Propiedades
IUPAC Name |
sodium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCGISUBCHHTDD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12610 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-Cyano-6-(4-methylphenyl)-2-(methylthio)pyrimidin-4-yl]amino}ethyl 4-chlorobenzoate](/img/structure/B7737158.png)
![2-{[5-Cyano-6-(4-methylphenyl)-2-(methylthio)pyrimidin-4-yl]amino}ethyl isonicotinate](/img/structure/B7737162.png)


![N-[6-(benzenesulfonamido)hexyl]benzenesulfonamide](/img/structure/B7737180.png)


![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(2,4-dimethylphenyl)sulfonyl]benzamide](/img/structure/B7737190.png)

![2-[(3-Oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-9-yl)sulfonylamino]benzoic acid](/img/structure/B7737209.png)
![ethyl 2-{[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7737215.png)


